![molecular formula C20H25N3O4 B2645314 N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 941930-75-2](/img/structure/B2645314.png)

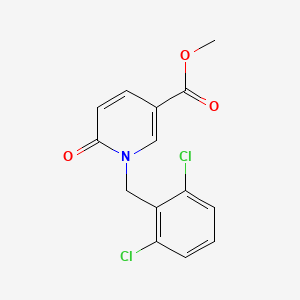

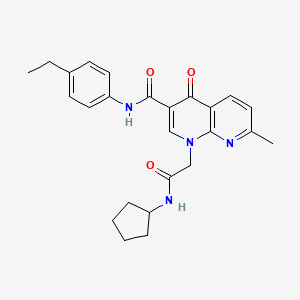

N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide” is a highly potent, selective, competitive antagonist of P2X7 purinegic receptor . It does not affect other P2 receptors even at 10 µM concentrations . It blocks agonist-evoked IL-1b release and pore formation in differentiated human THP-1 cells . It has also been shown to reduce carrageenan and Freund’s adjuvant-induced thermal hyperalgesia and neuropathic pain induced by chronic constriction injury (CIC) of the sciatic nerve .

Synthesis Analysis

The synthesis of similar compounds has been reported starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular formula of the compound is C26H30N6O3 . The average mass is 474.55 Da and the monoisotopic mass is 474.23 Da .Chemical Reactions Analysis

The compound is a competitive antagonist of P2X7 purinegic receptor . It blocks agonist-evoked IL-1b release and pore formation in differentiated human THP-1 cells .Physical and Chemical Properties Analysis

The compound is an off-white powder . It has a potency of 18 nM IC50 . It is soluble in DMSO up to 30 mg/mL . The storage temperature is 2-8°C .Applications De Recherche Scientifique

Anti-inflammatory Potential

Research into N-cyclohexyl derivatives has shown promising anti-inflammatory properties. A study by Hernández-Vázquez et al. (2018) synthesized a series of peptidic pyrazinones, including compounds with structural similarities to N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide, which demonstrated significant anti-inflammatory activity in an in vivo murine model. These compounds inhibited tetradecanoylphorbol acetate (TPA)-induced edema by more than 75%, highlighting their potential in treating inflammation-related conditions (Hernández-Vázquez et al., 2018).

Anticonvulsant Activity

E. Pękala et al. (2011) explored the anticonvulsant activity of compounds including N-cyclohexyl derivatives. Their study found that such compounds showed efficacy in models of epilepsy, suggesting their role in the development of new anticonvulsant drugs. These findings are critical for understanding how modifications to the N-cyclohexyl structure can influence biological activity and contribute to therapeutic advancements (Pękala et al., 2011).

Herbicide Action

The compound's structural class has been investigated for its role in inhibiting lipid biosynthesis in plants, offering insights into its potential application as a herbicide. Gronwald (1991) discussed how compounds like N-cyclohexyl derivatives can affect lipid biosynthesis pathways, providing a basis for developing new herbicidal agents (Gronwald, 1991).

Antimicrobial Properties

Research into pyrimidinone and oxazinone derivatives, which are structurally related to N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide, has demonstrated antimicrobial activity. Hossan et al. (2012) synthesized a series of such compounds showing good antibacterial and antifungal activities, hinting at the potential of N-cyclohexyl derivatives in antimicrobial drug development (Hossan et al., 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-26-15-8-10-18(27-2)16(12-15)17-9-11-20(25)23(22-17)13-19(24)21-14-6-4-3-5-7-14/h8-12,14H,3-7,13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBAONBWIWUZMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-2-(morpholin-4-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2645231.png)

![[(Furan-2-ylmethyl)-amino]-acetic acid](/img/structure/B2645234.png)

![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2645235.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2645237.png)

![5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2645241.png)

![2-((2,4-dichlorophenoxy)methyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2645244.png)

![3-(4-bromophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one](/img/structure/B2645245.png)

![5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2645250.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2645254.png)